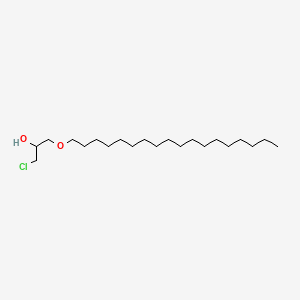
1-Chloro-3-(octadecyloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(octadecyloxy)propan-2-ol is a chemical compound with the molecular formula C21H43ClO2 and a molecular weight of 363.02 g/mol. It is characterized by the presence of a chloro group, an octadecyloxy group, and a hydroxyl group attached to a propane backbone. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-3-(octadecyloxy)propan-2-ol typically involves the reaction of octadecanol with epichlorohydrin . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-3-(octadecyloxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-3-(octadecyloxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving membrane lipids and their interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is employed in the production of surfactants and emulsifiers due to its amphiphilic nature
Mechanism of Action
The mechanism of action of 1-Chloro-3-(octadecyloxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the octadecyloxy group can interact with lipid membranes, affecting their fluidity and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Chloro-3-(octadecyloxy)propan-2-ol can be compared with similar compounds such as:
1-Chloro-3-(hexadecyloxy)propan-2-ol: Similar structure but with a shorter alkyl chain.
1-Chloro-3-(dodecyloxy)propan-2-ol: Another similar compound with an even shorter alkyl chain.
1-Chloro-3-(octadecyloxy)propan-1-ol: Differing in the position of the hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the length of the alkyl chain, which confer distinct physicochemical properties and applications .
Properties
CAS No. |
27886-13-1 |
|---|---|
Molecular Formula |
C21H43ClO2 |
Molecular Weight |
363.0 g/mol |
IUPAC Name |
1-chloro-3-octadecoxypropan-2-ol |
InChI |
InChI=1S/C21H43ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21,23H,2-20H2,1H3 |
InChI Key |
QHHAXEWGDRYRCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















